1-(Thiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a compound that combines the structural features of thiazole and azetidine rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various biologically active molecules. Azetidine, on the other hand, is a four-membered nitrogen-containing ring that is often found in pharmaceutical compounds due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in physiological systems .
Mode of Action
Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
1-(Thiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant properties of the compound, making it useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory ones, leading to a reduction in inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as transcription factors, and alter their activity . This binding can lead to changes in gene expression, either by activating or inhibiting the transcription of target genes. Additionally, the compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. For instance, it can increase the production of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it can exert its effects, such as sites of inflammation or oxidative stress. The compound’s distribution is influenced by its affinity for certain cellular compartments, which can affect its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins . It may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity.
Preparation Methods
The synthesis of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated carboxylic acid derivative. The thiazole ring is then introduced via a condensation reaction involving a thioamide and an α-haloketone .
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1-(Thiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thiazole ring to a thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiazol-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
1-(Thiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Azetidine derivatives: These compounds contain the azetidine ring and are known for their unique chemical reactivity and biological properties.
Thiazolidine derivatives: These are reduced forms of thiazole-containing compounds and have distinct chemical and biological characteristics.
The uniqueness of this compound lies in its combination of both thiazole and azetidine rings, which imparts a unique set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRABVQRRDYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.